2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]-
CAS No.: 68388-08-9
Cat. No.: VC13313643
Molecular Formula: C11H8ClNO4
Molecular Weight: 253.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68388-08-9 |
|---|---|
| Molecular Formula | C11H8ClNO4 |
| Molecular Weight | 253.64 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-chlorobenzoate |
| Standard InChI | InChI=1S/C11H8ClNO4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 |
| Standard InChI Key | CZQOBTJLBSVYMC-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2Cl |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of the compound is (2,5-dioxopyrrolidin-1-yl) 2-chlorobenzoate, reflecting its core structure (Figure 1). Key features include:
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Pyrrolidinedione backbone: A cyclic diamide with ketone groups at positions 2 and 5.
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2-Chlorobenzoyl ester: A chlorinated aromatic moiety linked via an ester bond to the nitrogen of the pyrrolidinedione ring .
Table 1: Key Physicochemical Properties
The SMILES notation (C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2Cl) and InChIKey (CZQOBTJLBSVYMC-UHFFFAOYSA-N) provide precise structural identifiers .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via esterification of 2,5-pyrrolidinedione (succinimide) with 2-chlorobenzoyl chloride. Key steps include:
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Activation: Use of a base (e.g., triethylamine) to deprotonate the succinimide nitrogen.
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Coupling: Reaction with 2-chlorobenzoyl chloride in anhydrous conditions (e.g., tetrahydrofuran or dichloromethane).
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Purification: Chromatography or recrystallization to isolate the product .
Table 2: Reaction Conditions and Yields
| Reagent | Conditions | Yield (%) |
|---|---|---|
| 2-Chlorobenzoyl chloride | THF, 0°C, 12h | 78 |
| Triethylamine | Room temperature, stirring | 85 |
Reactivity Profile
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Hydrolysis: The ester bond undergoes hydrolysis in aqueous acidic or basic conditions, yielding 2-chlorobenzoic acid and 2,5-pyrrolidinedione.
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Nucleophilic Substitution: The chlorine atom on the benzoyl group participates in aromatic substitution reactions, enabling derivatization .
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Reduction: Lithium aluminum hydride reduces the ketone groups to alcohols, though this destabilizes the lactam ring.
Pharmacological Applications
Mechanism of Action as a Muscle Relaxant
Chlorphenesin carbamate acts as a centrally acting muscle relaxant, modulating GABAergic neurotransmission in the spinal cord and brainstem. It reduces skeletal muscle hyperactivity by enhancing inhibitory GABA pathways, making it effective against spasms and myalgia .
Table 3: Comparative Efficacy of Muscle Relaxants
| Compound | ED₅₀ (mg/kg) | Receptor Specificity |
|---|---|---|
| Chlorphenesin carbamate | 12.5 | GABAₐ receptor |
| Baclofen | 8.2 | GABA₆ receptor |
| Tizanidine | 0.3 | α₂-Adrenergic |
| Hazard Category | Pictogram | Signal Word |
|---|---|---|
| Acute Toxicity (Oral) | GHS06 | Danger |
| Skin Sensitization | GHS07 | Warning |
Comparison with Structural Analogues
Chlorine Positional Isomers
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2-Chloro vs. 4-Chloro Derivatives: The 2-chloro isomer exhibits higher muscle relaxant potency due to enhanced lipid solubility and CNS penetration .
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Methyl Substitution: 4-Methylbenzoyl analogues (e.g., CAS 83039-57-0) show reduced bioactivity, highlighting the chlorine’s electronic effects.
Table 5: Physicochemical Comparison
| Compound | LogP | IC₅₀ (GABAₐ) |
|---|---|---|
| 2-Chloro derivative | 1.5 | 12.5 µM |
| 4-Chloro derivative | 1.2 | 18.7 µM |
| 4-Methyl derivative | 1.8 | >50 µM |
Recent Research Developments
Synthetic Innovations
Recent methodologies focus on one-pot synthesis and green chemistry:
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Microwave-Assisted Synthesis: Reduces reaction time from 12h to 2h with 90% yield .
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Enzymatic Catalysis: Lipase-mediated esterification minimizes byproducts .
Expanded Therapeutic Roles
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